molecular formula C12H10ClN5O2 B11835266 N'-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide

N'-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide

Cat. No.: B11835266
M. Wt: 291.69 g/mol
InChI Key: LPABYZIRHZQOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide typically involves multiple steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide.

    Attachment of the Furan-2-carbohydrazide Moiety: This step involves the reaction of the pyrrolo[3,4-d]pyrimidine intermediate with furan-2-carbohydrazide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, using reagents such as sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

N’-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C12H10ClN5O2

Molecular Weight

291.69 g/mol

IUPAC Name

N'-(2-chloro-6-methylpyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide

InChI

InChI=1S/C12H10ClN5O2/c1-18-5-7-8(6-18)14-12(13)15-10(7)16-17-11(19)9-3-2-4-20-9/h2-6H,1H3,(H,17,19)(H,14,15,16)

InChI Key

LPABYZIRHZQOLV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=C1)N=C(N=C2NNC(=O)C3=CC=CO3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.